molecular formula C8H17ClN4O B1380506 (1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824057-32-0

(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1380506
CAS No.: 1824057-32-0
M. Wt: 220.7 g/mol
InChI Key: RBTSBZTYGMYOFO-UHFFFAOYSA-N
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Description

(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride (CAS: 1824057-32-0) is a triazole-based compound with the molecular formula C₈H₁₇ClN₄O and a molecular weight of 220.7 g/mol. It features a 1,2,3-triazole ring substituted with a 5-aminopentyl chain at the N1 position and a hydroxymethyl group at the C4 position, with a hydrochloride salt enhancing its solubility . Limited solubility data are available, but its hydrochloride form suggests improved aqueous solubility compared to the free base.

Properties

IUPAC Name

[1-(5-aminopentyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.ClH/c9-4-2-1-3-5-12-6-8(7-13)10-11-12;/h6,13H,1-5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTSBZTYGMYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCCCCN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the primary applications of (1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is in the field of anticancer drug development. Triazole derivatives are known for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that triazole compounds can induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The triazole ring system is crucial in enhancing the bioactivity of the molecule, making it a candidate for developing new antibiotics .

Biochemistry

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It can interact with specific enzymes linked to metabolic pathways, potentially leading to therapeutic effects in metabolic disorders. For instance, triazole derivatives have been studied for their ability to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism .

Bioconjugation Applications
this compound can serve as a linker in bioconjugation chemistry. Its amine group allows for the attachment of various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools .

Material Sciences

Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing functional polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research into polymer composites incorporating triazole derivatives suggests improved performance characteristics compared to traditional materials .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells with minimal toxicity to normal cells
Antimicrobial EfficacyEffective against E. coli and Staphylococcus aureus
Enzyme InhibitionInhibited CYP450 enzymes leading to altered drug metabolism profiles
BioconjugationSuccessful conjugation with antibodies for targeted delivery systems

Mechanism of Action

The mechanism of action of (1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogous triazole derivatives:

Compound Name Substituent at N1 C4 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl)methanol HCl 5-Aminopentyl Methanol C₈H₁₇ClN₄O 220.7 Long aliphatic amine chain; HCl salt
(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Phenyl Methanol C₉H₉N₃O 175.2 Aromatic substituent; no salt
(1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl)methanol HCl 2-Aminopropyl Methanol C₆H₁₃ClN₄O 192.65 Short aliphatic chain; HCl salt
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol HCl Piperidin-3-ylmethyl Methanol C₉H₁₇ClN₄O 232.7 Cyclic amine substituent; HCl salt
[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol HCl Pyrrolidin-2-ylmethyl Methanol C₈H₁₅ClN₄O 218.69 Five-membered cyclic amine; HCl salt
Key Observations:

Chain Length and Flexibility: The 5-aminopentyl group in the target compound provides a longer, flexible aliphatic chain compared to the 2-aminopropyl group in . This may enhance membrane permeability or binding interactions in biological systems.

Cyclic vs.

Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog lacks the amine functionality, reducing its polarity and likely limiting solubility in aqueous environments.

Physicochemical and Functional Properties

  • Solubility : The hydrochloride salt in the target compound and analogs , and enhances water solubility compared to neutral triazoles (e.g., ).
  • Bioapplications: The 5-aminopentyl chain in the target compound may serve as a linker for bioconjugation (e.g., drug delivery systems), leveraging the triazole’s stability and the amine’s reactivity. Shorter-chain analogs (e.g., ) may lack sufficient spacing for such applications.

Biological Activity

(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1824057-32-0, is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H17ClN4O
  • Molecular Weight : 220.7 g/mol
  • Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its triazole moiety, which is known to interact with various biological targets. Triazoles often exhibit antifungal properties and can influence cell signaling pathways involved in apoptosis and cell proliferation.

Antiproliferative Effects

Research indicates that this compound may exhibit significant antiproliferative effects against various cancer cell lines. In a study involving a related triazole compound, it was shown to induce apoptosis in A549 lung cancer cells through a mitochondria-dependent pathway. The mechanism involved increased reactive oxygen species (ROS) production and modulation of the Bax/Bcl-2 ratio, leading to activation of caspases .

Cell Line IC50 (µM) Mechanism
A5495.4Apoptosis via ROS increase
HCT116Not specifiedNot specified
MCF7Not specifiedNot specified
HepG2Not specifiedNot specified

Antifungal Activity

The compound has also been evaluated for antifungal properties. It was part of a study that synthesized various azole-containing compounds with significant antifungal activity against Candida species. Although specific data on this compound's antifungal efficacy is limited, its structural similarity to other effective azoles suggests potential activity .

Study on Cell Viability

A recent study assessed the viability of cancer cells treated with triazole derivatives similar to this compound. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner across multiple cancer cell lines .

Mechanistic Insights

Further investigations revealed that compounds with triazole structures could disrupt mitochondrial function and induce cell cycle arrest. These findings were supported by Western blot analyses demonstrating alterations in protein expressions associated with apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(5-aminopentyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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